Cas no 79406-09-0 (ent-3β-Tigloyloxykaur-16-en-19-oic acid)

ent-3β-Tigloyloxykaur-16-en-19-oic acid 化学的及び物理的性質
名前と識別子
-
- Kaur-16-en-18-oic acid, 3-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- ent-3β-Tigloyloxykaur-16-en-19-oic acid
- 2-[(2R)-6-(Benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen- 2-yl]ethyl 4-methylbenzenesulfonate
- ENT-3BETA-TIGLOYLOXYKAUR-16-EN-19-OIC ACID
- Kaur-16-en-18-oic acid, 3-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-,(3a,4a)-
- 79406-09-0
- (1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- FS-9405
- (3α,4α)-3-[[(2E)-2-Methyl-1-oxo-2-buten-1-yl]oxy]kaur-16-en-18-oic acid (ACI)
- Kaur-16-en-18-oic acid, 3-[(2-methyl-1-oxo-2-butenyl)oxy]-, [3α(E),4α]- (ZCI)
- Kaur-16-en-18-oic acid, 3-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-, (3α,4α)- (9CI)
- 3α-Tigloyloxy-ent-kaur-16-en-oic acid
- WT-26
- (1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecane-5-carboxylic acid
-
- インチ: 1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1
- InChIKey: HCVOJPQEMAKKFV-ZRAJGRQHSA-N
- ほほえんだ: C[C@@]12CC[C@@H](OC(=O)/C(/C)=C/C)[C@@](C)(C(=O)O)[C@H]1CC[C@]13CC(=C)[C@H](CC[C@@H]21)C3
計算された属性
- せいみつぶんしりょう: 400.26135963g/mol
- どういたいしつりょう: 400.26135963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 782
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 514.2±50.0 °C at 760 mmHg
- フラッシュポイント: 167.5±23.6 °C
- じょうきあつ: 0.0±2.9 mmHg at 25°C
ent-3β-Tigloyloxykaur-16-en-19-oic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
ent-3β-Tigloyloxykaur-16-en-19-oic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3950-5mg |
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid |
79406-09-0 | 5mg |
¥ 3560 | 2024-07-19 | ||
TargetMol Chemicals | TN3950-1 mL * 10 mM (in DMSO) |
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid |
79406-09-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
A2B Chem LLC | AH54336-5mg |
ent-3beta-Tigloyloxykaur-16-En-19-Oic Acid |
79406-09-0 | 5mg |
$635.00 | 2024-04-19 | ||
TargetMol Chemicals | TN3950-5 mg |
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid |
79406-09-0 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3950-1 mg |
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid |
79406-09-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3950-1 ml * 10 mm |
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid |
79406-09-0 | 1 ml * 10 mm |
¥ 3660 | 2024-07-19 |
ent-3β-Tigloyloxykaur-16-en-19-oic acid 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
ent-3β-Tigloyloxykaur-16-en-19-oic acidに関する追加情報
Recent Advances in the Study of ent-3β-Tigloyloxykaur-16-en-19-oic acid (CAS: 79406-09-0): A Comprehensive Research Brief
ent-3β-Tigloyloxykaur-16-en-19-oic acid (CAS: 79406-09-0) is a bioactive diterpenoid compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and recent advancements in its pharmacological applications.
Recent studies have highlighted the compound's unique structural features, which include a kaurane skeleton with a tigloyloxy group at the 3β position. These structural attributes are believed to contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. A 2023 study published in the *Journal of Natural Products* demonstrated that ent-3β-Tigloyloxykaur-16-en-19-oic acid exhibits potent inhibitory effects on NF-κB signaling pathways, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, research has also explored its anti-cancer potential. A recent in vitro study conducted by researchers at the University of Tokyo revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9. These findings were further supported by molecular docking studies, which indicated strong binding affinity between the compound and key apoptotic proteins.
Another area of interest is the compound's role in combating microbial infections. A 2024 study published in *Bioorganic & Medicinal Chemistry Letters* reported that ent-3β-Tigloyloxykaur-16-en-19-oic acid exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity.
Despite these promising findings, challenges remain in the clinical translation of ent-3β-Tigloyloxykaur-16-en-19-oic acid. Issues such as low bioavailability and potential toxicity at higher doses need to be addressed. Recent advancements in drug delivery systems, including nanoparticle-based formulations, are being explored to overcome these limitations. A 2023 review in *Advanced Drug Delivery Reviews* highlighted the potential of liposomal encapsulation to enhance the compound's stability and therapeutic efficacy.
In conclusion, ent-3β-Tigloyloxykaur-16-en-19-oic acid (CAS: 79406-09-0) represents a promising candidate for further drug development. Its multi-faceted biological activities, coupled with ongoing advancements in formulation technologies, underscore its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and conducting rigorous preclinical and clinical trials to validate its therapeutic potential.
79406-09-0 (ent-3β-Tigloyloxykaur-16-en-19-oic acid) 関連製品
- 79406-11-4(Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-)
- 66-28-4(Strophanthidin)
- 1013937-16-0(11-Deoxy Fusidic Acid)
- 6990-06-3(Fusidic acid)
- 467-81-2(Rehmannic acid)
- 80368-31-6( )
- 60-38-8(Acetylstrophanthidin)
- 74635-61-3(3alpha-(Angeloyloxy)kaur-16-en-18-oic acid)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
- 2228136-84-1(methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate)



